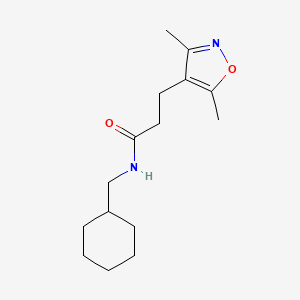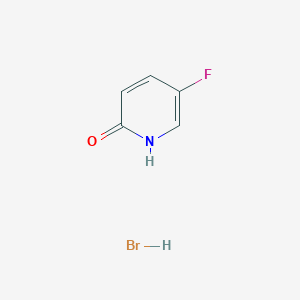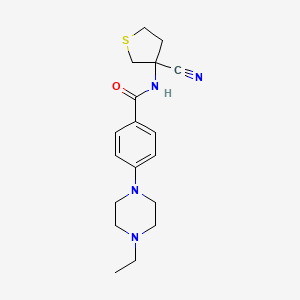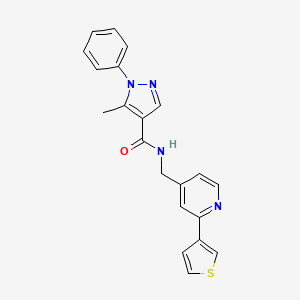
N-(cyclohexylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is also known as CX614 and has been studied extensively for its ability to enhance synaptic plasticity, which is a critical process for learning and memory formation.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
N-(cyclohexylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide has been investigated for its role as a neurokinin-1 (NK1) receptor antagonist. In a study, it was found to exhibit high affinity and long-lasting central action, indicating potential applications in treating conditions such as emesis and depression. The compound's water solubility (>100 mg/mL) makes it suitable for both intravenous and oral administration, highlighting its versatility in clinical settings (Harrison et al., 2001).
Photoreactions in Organic Solvents
The photoreactions of related compounds in methanol and ethanol have been explored to understand the compound's behavior under light exposure. These studies provide insights into the photostability and potential photochemical applications of N-(cyclohexylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide, including the formation of various products that could have implications in synthetic organic chemistry (Shima et al., 1984).
Heterocyclic Derivative Syntheses
The compound has also been involved in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. This process leads to the formation of various heterocyclic compounds, including tetrahydrofuran, dioxolane, and oxazoline derivatives, underlining the compound's utility in creating pharmacologically relevant structures (Bacchi et al., 2005).
Antitumor Agent Synthesis
Furthermore, N-(cyclohexylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide serves as a precursor in the synthesis of potential antitumor agents. Its modification has led to compounds with promising structural elucidation, showcasing its role in the development of new therapeutic agents (Reddy et al., 2010).
Cytotoxic Evaluation
The compound and its derivatives have been evaluated for cytotoxicity, particularly in the context of cancer treatment. Studies have shown that certain modifications can enhance its efficacy against resistant cancer cell lines, pointing to its potential in designing more effective anticancer therapies (Gomez-Monterrey et al., 2011).
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-11-14(12(2)19-17-11)8-9-15(18)16-10-13-6-4-3-5-7-13/h13H,3-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVWKTKMENPVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2836198.png)


![N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836203.png)


![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)



![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2836215.png)

![(3-Fluoro-4-methylphenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2836219.png)
